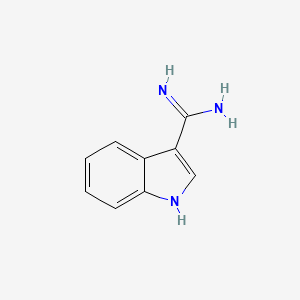

1H-Indole-3-carboximidamide

概要

説明

1H-Indole-3-carboximidamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carboxaldehyde with an appropriate amine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired carboximidamide.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1H-Indole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学的研究の応用

Biological Activities

1H-Indole-3-carboximidamide exhibits a range of biological activities that make it a candidate for drug development. Its derivatives have been studied for their anti-cancer , anti-inflammatory , and anti-microbial properties. The indole moiety is known for its ability to interact with various biological targets, which is crucial for the development of new pharmacological agents.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of indole derivatives, including this compound. For instance, recent research found that novel indole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell migration, which are critical in cancer metastasis .

Case Study: Indole Derivatives in Cancer Research

- Compounds Tested : Various derivatives of this compound were synthesized and evaluated.

- Findings : Compounds exhibited IC50 values ranging from 8 to 24 µM, showing promising anti-cancer activity through apoptosis induction .

Neuroprotective Effects

This compound derivatives have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. Recent studies synthesized hybrids that inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE1). These compounds showed micromolar inhibitory activity, suggesting their potential as multi-target drugs for Alzheimer's treatment .

Table 1: Inhibitory Activity of Indole Derivatives Against AChE and BACE1

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound 1l | 5.0 | 4.5 |

| Compound 2a | 6.2 | 5.0 |

| Compound 3b | 7.8 | 6.0 |

Synthesis and Multicomponent Reactions

The synthesis of this compound is often achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. This method not only streamlines the synthesis process but also enhances the diversity of compounds that can be generated for biological testing .

Case Study: Synthesis via Ugi Reaction

- Researchers developed a novel one-pot multicomponent synthesis involving indoles that resulted in high yields and diverse scaffolds . This approach is particularly valuable for generating libraries of compounds for screening against various biological targets.

Pharmacokinetics and Toxicology

In silico studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for several derivatives of this compound. These studies suggest that these compounds could be viable candidates for further development into therapeutic agents .

作用機序

The mechanism of action of 1H-Indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

類似化合物との比較

1H-Indole-3-carboximidamide can be compared with other indole derivatives, such as:

1H-Indole-3-carboxaldehyde: A precursor in the synthesis of this compound, known for its role in multicomponent reactions.

Indole-3-acetic acid: A plant hormone with significant biological activity.

Indole-3-carbinol: Known for its anticancer properties and potential therapeutic applications.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

生物活性

1H-Indole-3-carboximidamide is a derivative of indole, a bicyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (CAS Number: 764600-87-5) features a carboximidamide functional group at the 3-position of the indole structure. This unique configuration contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives.

While specific primary targets for this compound are not extensively documented, it is known to interact with various receptors and enzymes due to its aromatic nature and π-electron delocalization. Indole derivatives generally exhibit activities across several biochemical pathways, including:

- Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Neurotransmitter Modulation : Potential interactions with serotonin receptors indicate possible applications in treating mood disorders.

The exact mechanism of action for this compound remains to be fully elucidated, necessitating further research to clarify its interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits moderate inhibitory activity against Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell signaling pathways associated with cancer and autoimmune diseases. A study published in Bioorganic & Medicinal Chemistry Letters highlighted this inhibitory effect, suggesting that the compound could serve as a lead for developing BTK-targeted therapies.

Neuropharmacological Effects

The potential interaction of this compound with serotonin receptors suggests its role in modulating neurotransmitter systems. This property could be beneficial in developing treatments for neurological disorders, particularly those involving mood regulation.

Antimicrobial Activity

Indole derivatives, including this compound, have been explored for their antimicrobial properties. While specific data on this compound's efficacy against microbial pathogens is limited, the broader class of indoles is known for exhibiting such activities.

Case Studies and Research Findings

Pharmacokinetics (ADME Properties)

The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) of this compound is not well-documented in current literature. However, studies on related indole compounds suggest that they typically exhibit favorable bioavailability and metabolic stability.

特性

IUPAC Name |

1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJURUVSVHQHERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421200 | |

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764600-87-5 | |

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the isolation of 6-bromo-1H-indole-3-carboximidamide from Jaspis splendens. What is the significance of finding this compound in the context of Parkinson's Disease research?

A1: While the research paper itself doesn't directly investigate the effects of 6-bromo-1H-indole-3-carboximidamide on Parkinson's Disease models, its isolation from Jaspis splendens is noteworthy. The study focuses on identifying compounds from this marine organism that show activity in a phenotypic assay using human olfactory neurosphere-derived cells, a model for Parkinson's Disease []. The presence of 6-bromo-1H-indole-3-carboximidamide, reported for the first time as a naturally occurring metabolite [], suggests it could be a potential subject for future studies exploring its specific effects on this model and its possible implications for Parkinson's Disease. Further research is needed to determine if this compound has any therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。